

# Thermochemical Properties of Ketenylidene Triphenylphosphorane: An In-depth Technical Guide

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## Compound of Interest

Compound Name: (Triphenylphosphoranylidene)ketene

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## Abstract

Ketenylidene triphenylphosphorane ( $\text{Ph}_3\text{P}=\text{C}=\text{C}=\text{O}$ ), also known as Bestmann's ylide, is a versatile reagent in organic synthesis, primarily utilized for the construction of carbon-carbon double bonds via the Wittig reaction.[1][2][3] Its unique cumulene structure imparts distinct reactivity, making it a valuable tool for the synthesis of complex molecules. This guide provides a comprehensive overview of the thermochemical properties of ketenylidene triphenylphosphorane, addressing the notable absence of direct experimental data by leveraging theoretical calculations and data from closely related compounds. Detailed experimental protocols for its synthesis are also presented, alongside visualizations of key reaction pathways to facilitate a deeper understanding of its chemical behavior.

## Introduction

Phosphorus ylides are zwitterionic compounds characterized by adjacent positive and negative charges on the phosphorus and carbon atoms, respectively.[4] This electronic arrangement makes the ylidic carbon nucleophilic, enabling its reaction with electrophiles such as aldehydes and ketones.[1][4] Ketenylidene triphenylphosphorane is a special class of ylide featuring a ketene moiety, which influences its reactivity and stability.[5] A thorough understanding of its

thermochemical properties, such as enthalpy of formation and bond dissociation energies, is crucial for predicting its behavior in chemical reactions and for the rational design of synthetic routes.

While direct experimental determination of the thermochemical properties of ketenylidene triphenylphosphorane is not readily available in the literature, we can estimate these values and discuss the underlying principles based on computational studies and data from analogous compounds.

## Thermochemical Data

Due to the lack of direct experimental data for the enthalpy of formation of ketenylidene triphenylphosphorane, this section provides estimations based on the thermochemistry of related compounds and discusses the key bond energies.

### Estimated Enthalpy of Formation

An estimation of the enthalpy of formation ( $\Delta H_f^\circ$ ) of ketenylidene triphenylphosphorane can be approached by considering a hypothetical formation reaction from triphenylphosphine ( $\text{Ph}_3\text{P}$ ) and ketene ( $\text{CH}_2=\text{C}=\text{O}$ ).

Hypothetical Reaction:



The enthalpy of this reaction would be influenced by the breaking of a C-H bond in a precursor and the formation of the P=C bond. A more practical approach for estimation involves a hypothetical reaction for which the enthalpies of formation of the other components are known. For instance, considering the overall synthesis, which often starts from a phosphonium salt.

Given the absence of direct experimental values, computational methods are the most viable approach for obtaining an accurate enthalpy of formation for ketenylidene triphenylphosphorane. Modern computational chemistry techniques, such as G3X theory, can predict enthalpies of formation for organophosphorus compounds with an accuracy of 5 to 10 kJ/mol.<sup>[6]</sup>

Table 1: Thermochemical Data of Related Compounds

Compound	Formula	Enthalpy of Formation ( $\Delta H_f^\circ$ )	Notes
Ketenylidene Triphenylphosphorane	$C_{20}H_{15}OP$	Not Experimentally Determined	-
Triphenylphosphine Oxide	$C_{18}H_{15}OP$	$-3.5 \pm 2.1$ kJ/mol	Experimental value. <sup>[7]</sup>
Ketene	$CH_2CO$	$-47.7 \pm 0.8$ kJ/mol	Experimental value. <sup>[5]</sup> <sup>[8][9][10][11]</sup>
Triphenylphosphine	$C_{18}H_{15}P$	$223.4 \pm 4.2$ kJ/mol	Experimental value.

## Phosphorus-Carbon Bond Dissociation Energy

The strength of the phosphorus-carbon double bond (P=C) is a key factor in the stability and reactivity of phosphorus ylides. Computational studies on various phosphorus ylides provide insight into this bond energy. The P=C bond is best described as a combination of a  $\sigma$ -bond and a  $\pi$ -bond, with significant ionic character.<sup>[12][13]</sup>

Energy decomposition analysis (EDA) combined with domain-averaged Fermi hole (DAFH) analysis has been used to investigate the nature of the P-C bond in ylides like  $H_2CPH_3$ .<sup>[12][13]</sup> These studies reveal that the bonding is a result of donor-acceptor interactions between the phosphine and carbene fragments. The bond dissociation energy is influenced by the substituents on both the phosphorus and carbon atoms.<sup>[12][13]</sup> For simple phosphorus ylides, calculated P=C bond dissociation energies can range from approximately 200 to 300 kJ/mol. The presence of the additional C=C and C=O bonds in ketenylidene triphenylphosphorane will influence the overall stability and the P=C bond energy through resonance effects. The reversible dissociation of the P=C bond has been observed in some phosphorus ylides, leading to the formation of a phosphine and a carbene.<sup>[14]</sup>

## Experimental Protocols

The synthesis of ketenylidene triphenylphosphorane is well-established and a detailed protocol is available.<sup>[15]</sup>

## Synthesis of Ketenylidene Triphenylphosphorane

This procedure is adapted from Organic Syntheses.[15]

Materials:

- (Methoxycarbonylmethylene)triphenylphosphorane
- Sodium hexamethyldisilazide (NaHMDS)
- Toluene, dry
- Diethyl ether, dry
- Argon or Nitrogen gas for inert atmosphere

Procedure:

- A solution of sodium hexamethyldisilazide is prepared by heating a mixture of sodium amide and hexamethyldisilazane in toluene at 70-80°C until the evolution of ammonia ceases (approximately 2-4 hours). This should be done under an inert atmosphere.
- The reaction mixture is cooled to room temperature.
- (Methoxycarbonylmethylene)triphenylphosphorane is added to the solution in several portions under a stream of argon.
- The mixture is then heated to 60-70°C and stirred for 24-30 hours, during which the solution should turn a bright yellow color.
- After cooling to room temperature, the reaction mixture is filtered under inert atmosphere to remove sodium methoxide.
- The filtrate is concentrated under vacuum. The residue is redissolved in hot, dry toluene and cooled to -20°C overnight to induce crystallization.
- The resulting pale yellow, flaky powder of ketenylidene triphenylphosphorane is collected by filtration, washed with dry diethyl ether, and dried under high vacuum.

Yield: 74-76% Melting Point: 173°C[15]

Characterization Data:[15]

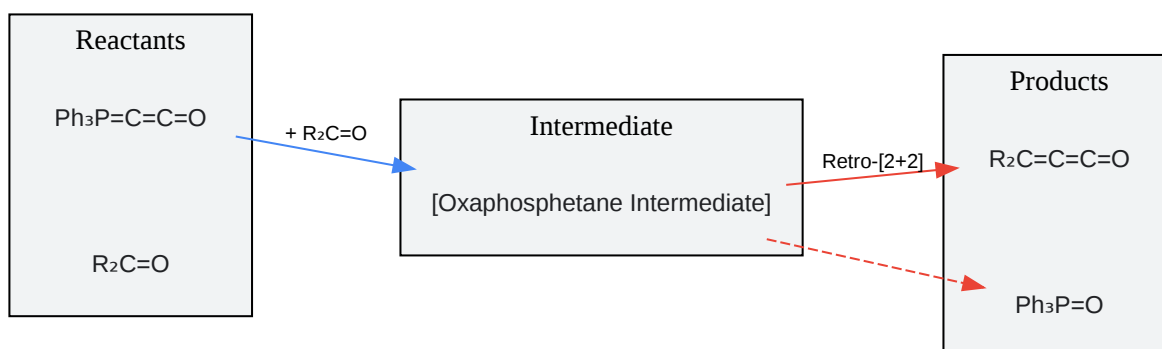
- IR (KBr,  $\text{cm}^{-1}$ ): 2090 (s, C=C=O), 1625 (m), 1436 (m), 1110 (m)
- $^1\text{H}$  NMR ( $\text{CDCl}_3$ , 400 MHz,  $\delta$ ): 7.77-7.64 (m, 6H), 7.63-7.55 (m, 3H), 7.54-7.44 (m, 6H)
- $^{13}\text{C}$  NMR ( $\text{CDCl}_3$ , 100 MHz,  $\delta$ ): 145.6 (d,  $^2\text{JPC}$  = 43.0 Hz, C $\beta$ ), 132.3 (s, C-meta), 132.2 (s, C-para), 129.6 (d,  $^1\text{JPC}$  = 98.5 Hz, C-ipso), 128.8 (d,  $^3\text{JPC}$  = 12.9 Hz, C-ortho), -10.5 (d,  $^1\text{JPC}$  = 185.4 Hz, C $\alpha$ )
- $^{31}\text{P}$  NMR ( $\text{CDCl}_3$ , 162 MHz,  $\delta$ ): 6.0

## Reaction Pathways and Mechanisms

Ketenylidene triphenylphosphorane is a key reagent in the Wittig reaction for the synthesis of allenes or other cumulenes. The mechanism of the Wittig reaction has been extensively studied and is believed to proceed through a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate.[1][3][4][16]

### The Wittig Reaction

The reaction of ketenylidene triphenylphosphorane with an aldehyde or ketone leads to the formation of an alkene and triphenylphosphine oxide. The high thermodynamic stability of the P=O bond in triphenylphosphine oxide is a major driving force for this reaction.[4]

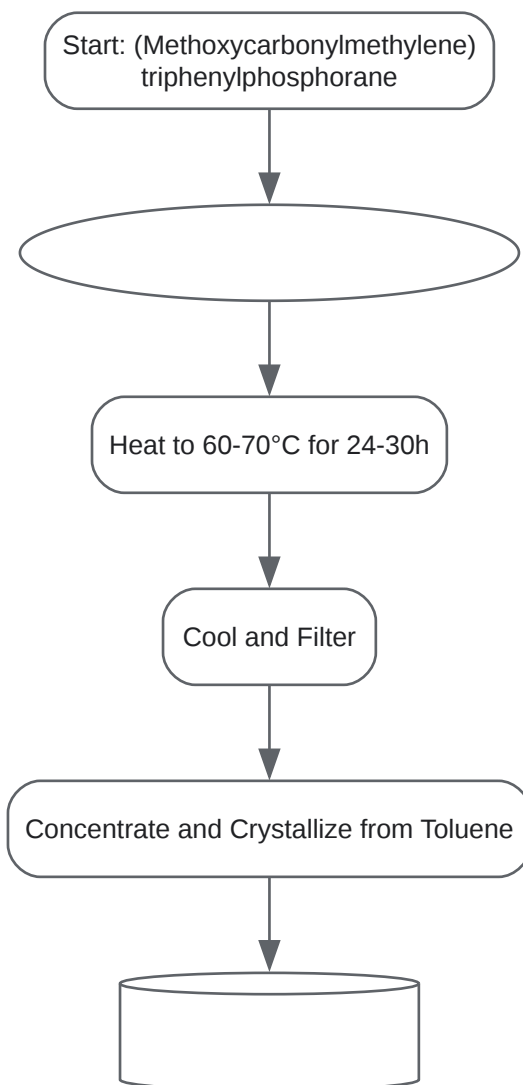


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Caption: Generalized Wittig reaction pathway.

## Synthesis Workflow

The synthesis of ketenylidene triphenylphosphorane involves the deprotonation of a precursor phosphonium salt followed by an intramolecular elimination.



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Caption: Synthesis workflow for the ylide.

## Conclusion

Ketenylidene triphenylphosphorane is a valuable synthetic tool with unique reactivity. While direct experimental thermochemical data remains elusive, this guide provides a framework for understanding its properties through estimations based on related compounds and computational studies. The provided experimental protocol offers a reliable method for its preparation. The continued investigation into the thermochemistry of such reactive intermediates is essential for advancing the field of synthetic organic chemistry. Future work should focus on the direct calorimetric measurement or high-level computational studies to determine the precise enthalpy of formation and bond dissociation energies of this important ylide.

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- To cite this document: BenchChem. [Thermochemical Properties of Ketenylidene Triphenylphosphorane: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b096259#thermochemical-properties-of-ketenylidene-triphenylphosphorane]

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